NBI-35965: A Technical Overview of a Potent and Selective CRF1 Receptor Antagonist
NBI-35965: A Technical Overview of a Potent and Selective CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-35965 is a potent, selective, and orally active antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] This technical guide provides an in-depth overview of the mechanism of action of NBI-35965, summarizing key quantitative data, outlining experimental methodologies, and visualizing the relevant signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Mechanism of Action
NBI-35965 exerts its pharmacological effects by selectively binding to and blocking the CRF1 receptor.[1][2] The CRF1 receptor is a G-protein coupled receptor that plays a crucial role in the body's response to stress.[3] By antagonizing this receptor, NBI-35965 effectively inhibits the downstream signaling cascade initiated by the binding of its endogenous ligand, corticotropin-releasing factor (CRF).[1] This inhibitory action leads to a reduction in stress-related physiological responses, including the release of adrenocorticotropic hormone (ACTH).[1][2][4]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of NBI-35965.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Receptor | Species | Reference |
| Ki | 4 nM | CRF1 | Not Specified | [1][2] |
| Ki | >10,000 nM | CRF2 | Not Specified | [1] |
| pKi | 8.5 | CRF1 | Not Specified | [2][4] |
| pIC50 (cAMP accumulation) | 7.1 | CRF1 | Not Specified | [1] |
| pIC50 (ACTH production) | 6.9 | CRF1 | Not Specified | [1] |
Table 2: In Vivo Pharmacokinetic Properties in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 34% | Oral gavage | [2][4] |
| Tmax (plasma) | 1 hour | Oral gavage | [2][4] |
| Cmax (plasma) | 560 ng/mL | Oral gavage | [2][4] |
| Cmax (brain) | 700 ng/g | Oral gavage | [2][4] |
| Volume of Distribution | 17.8 L/kg | Not Specified | [2][4] |
| Plasma Clearance | 17 mL/min/kg | Not Specified | [2][4] |
| Half-life | 12 hours | Not Specified | [2][4] |
Signaling Pathway of CRF1 Receptor and Antagonism by NBI-35965
The following diagram illustrates the signaling pathway of the CRF1 receptor and the mechanism of inhibition by NBI-35965.
Caption: CRF1 receptor signaling pathway and its antagonism by NBI-35965.
Experimental Protocols
While detailed experimental protocols are proprietary to the conducting research institutions, the following outlines the likely methodologies used to generate the data presented.
4.1. Radioligand Binding Assay (for Ki determination)
-
Objective: To determine the binding affinity of NBI-35965 to CRF1 and CRF2 receptors.
-
Methodology:
-
Membrane preparations from cells expressing recombinant human or rat CRF1 or CRF2 receptors are used.
-
A constant concentration of a radiolabeled CRF receptor ligand (e.g., [125I]-CRF) is incubated with the membrane preparations.
-
Increasing concentrations of unlabeled NBI-35965 are added to compete with the radioligand for binding to the receptors.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of NBI-35965 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
4.2. cAMP Accumulation Assay (for pIC50 determination)
-
Objective: To assess the functional antagonist activity of NBI-35965 at the CRF1 receptor.
-
Methodology:
-
Cells expressing the CRF1 receptor are cultured.
-
The cells are pre-incubated with various concentrations of NBI-35965.
-
The cells are then stimulated with a fixed concentration of a CRF1 receptor agonist (e.g., CRF).
-
The intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) is measured using a commercially available assay kit (e.g., ELISA or HTRF).
-
The concentration of NBI-35965 that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
-
The pIC50 is calculated as the negative logarithm of the IC50 value.
-
4.3. In Vivo Stress-Induced ACTH Release Model
-
Objective: To evaluate the in vivo efficacy of NBI-35965 in a stress model.
-
Methodology:
-
Rats or mice are administered NBI-35965 orally or via another relevant route.
-
After a predetermined time, the animals are subjected to a stressor (e.g., forced swim test or restraint stress).
-
Blood samples are collected at various time points after the stressor.
-
Plasma levels of ACTH are measured using an immunoassay.
-
The ability of NBI-35965 to attenuate the stress-induced increase in ACTH is quantified.
-
The following diagram illustrates a general workflow for evaluating a CRF1 antagonist.
Caption: General experimental workflow for CRF1 antagonist evaluation.
Conclusion
NBI-35965 is a well-characterized CRF1 receptor antagonist with high potency and selectivity. Its ability to penetrate the blood-brain barrier and attenuate stress-induced hormonal responses in vivo underscores its potential as a therapeutic agent for stress-related disorders. The data summarized in this guide provide a solid foundation for further research and development of this and similar compounds.
